N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
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Overview
Description
- It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).
Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Comparison with Similar Compounds
Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Properties
CAS No. |
352460-84-5 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
WQCTXLILGDZPHS-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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